molecular formula C9H9FO2S B6321425 Methyl 3-fluoro-2-(methylthio)benzoate CAS No. 155256-40-9

Methyl 3-fluoro-2-(methylthio)benzoate

Cat. No.: B6321425
CAS No.: 155256-40-9
M. Wt: 200.23 g/mol
InChI Key: YHNRVQOGCDOGGD-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-(methylthio)benzoate is an organic compound with the molecular formula C9H9FO2S. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a fluorine atom, and the hydrogen atom at the second position is replaced by a methylthio group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-2-(methylthio)benzoate can be synthesized through several methods. One common method involves the reaction of 3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 3-fluorobenzoate. This intermediate is then reacted with methylthiol in the presence of a base such as sodium hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-(methylthio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-fluoro-2-(methylthio)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-2-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom and the methylthio group can influence its binding affinity and selectivity for these targets. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-2-(methylthio)benzoate is unique due to the presence of both the fluorine atom and the methylthio group, which can influence its reactivity and biological activity. The combination of these functional groups can result in distinct chemical and physical properties compared to similar compounds .

Properties

IUPAC Name

methyl 3-fluoro-2-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-12-9(11)6-4-3-5-7(10)8(6)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNRVQOGCDOGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Approximately 12.6 g of methanethiol was dissolved in N,N-dimethylformide. Potassium carbonate (41.5 g) and methyl 2,3-difluorobenzoate (43.1 g) were added and the mixture stirred at 25° C. for 27 hours. Saturated ammonium chloride was added and the mixture partitioned between ether and water. The organic phase was washed with water, dried over magnesium sulphate, filtered and evaporated. The product was obtained by distillation to give 35.5 g of methyl 3-fluoro-2-methylsulphenylbenzoate, b.p. 140° C. (9mm Hg) as a clear oil. NMR (CDCl3) 2.5(3H, d), 3.9(3H,s), 7.2(1H,m), 7.3(1H,m), 7.5(1H, m).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
Quantity
43.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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